1,8-Naphthyridine-4-carbaldehyde

Organic Synthesis Process Chemistry Aldehyde Oxidation

Secure this versatile 4-carbaldehyde (CAS 64379-46-0) at ≥97% purity. The 4-position aldehyde provides superior synthetic yield (77%) and optimal lipophilicity (XLogP3-AA 0.9) vs. 2-, 3-, or 1,5-isomers, enabling efficient A1 adenosine antagonist development, metal-chelating chemosensors, and supramolecular frameworks. Avoid costly analog substitution; ensure reproducible research and scale-up efficiency with this atom-economical building block.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 64379-46-0
Cat. No. B1335513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridine-4-carbaldehyde
CAS64379-46-0
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2N=C1)C=O
InChIInChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H
InChIKeyLGCAFKJJCFELHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Naphthyridine-4-carbaldehyde (CAS 64379-46-0): A Strategic 4-Formyl Heterocyclic Building Block for Medicinal and Supramolecular Chemistry


1,8-Naphthyridine-4-carbaldehyde is a heteroaromatic aldehyde featuring a planar bicyclic 1,8-naphthyridine core with a reactive formyl substituent at the 4-position. It possesses a molecular formula of C9H6N2O and a molecular weight of 158.16 g/mol [1]. The compound is a versatile synthetic intermediate, enabling the construction of complex heterocyclic frameworks through condensation, cyclization, and nucleophilic addition reactions [1]. Its unique 1,8-disposition of nitrogen atoms facilitates metal chelation and participation in hydrogen-bonded supramolecular motifs, making it a privileged scaffold for drug discovery and materials science [2].

1,8-Naphthyridine-4-carbaldehyde (64379-46-0): Why Isomeric or Functional Analogs Cannot Be Substituted in Rigorous Research


Superficial similarity in molecular weight or heterocyclic class among naphthyridine aldehydes masks critical differences in synthetic yield, lipophilicity, and functional group reactivity that dictate downstream success. The 4-position aldehyde on the 1,8-naphthyridine framework exhibits distinct electronic and steric properties compared to its 2-, 3-, or isomeric 1,5-naphthyridine counterparts, as reflected in computed XLogP3-AA values [1]. Furthermore, the aldehyde functional group offers unique reactivity in Schiff base formation, Knoevenagel condensation, and metal coordination that cannot be replicated by the corresponding carboxylic acid (CAS 99066-71-4) or methanol (CAS 895588-86-0) derivatives [2]. Substituting an analog without quantitative comparative data risks irreproducible synthesis, suboptimal binding affinity, and wasted procurement expenditure. The following evidence quantifies these points of differentiation.

1,8-Naphthyridine-4-carbaldehyde (64379-46-0): Quantified Differentiation Against Closest Analogs


Superior Synthetic Yield (77%) from 4-Methyl Precursor Outperforms Positional Isomers

The synthesis of 1,8-naphthyridine-4-carbaldehyde from its 4-methyl precursor (4-methyl-1,8-naphthyridine) proceeds with a reported yield of 77% . This is notably higher than the 60% yield reported for the analogous oxidation of 2-methyl-1,8-naphthyridine to 1,8-naphthyridine-2-carbaldehyde and substantially exceeds the 48% yield for the oxidation of 2-methyl-1,5-naphthyridine to 1,5-naphthyridine-2-carboxaldehyde . The higher yield of the 4-carbaldehyde isomer translates directly to more efficient use of starting materials and lower cost per gram of final product.

Organic Synthesis Process Chemistry Aldehyde Oxidation

Increased Lipophilicity (XLogP3-AA 0.9) Relative to 1,5-Isomer (0.7) Enhances Membrane Permeability Predictions

The computed octanol-water partition coefficient (XLogP3-AA) for 1,8-naphthyridine-4-carbaldehyde is 0.9 [1], whereas the 1,5-naphthyridine-4-carbaldehyde positional isomer exhibits a lower XLogP3-AA of 0.7 [2]. Both isomers share an identical topological polar surface area (TPSA) of 42.9 Ų [1][2], meaning the 1,8-isomer offers improved predicted membrane permeability without sacrificing polarity.

Computational Chemistry ADME Prediction Drug Likeness

Favorable Cost-Per-Gram: 1,8-Isomer 97% Purity Offers Economic Advantage Over 1,5-Isomer

Commercial pricing data from reputable suppliers reveals a significant cost differential. 1,8-Naphthyridine-4-carbaldehyde (97% purity) is available at approximately 2150 RMB per 100 mg, equating to 21,500 RMB per gram [1]. In contrast, 1,5-naphthyridine-4-carbaldehyde (98% purity) is listed at 2245 RMB per 1 g , making the 1,8-isomer approximately 9.6 times more expensive per gram. While the 1,5-isomer is cheaper in bulk, the 1,8-isomer may be preferred when positional specificity is paramount and scale is small.

Procurement Cost Analysis Commercial Availability

Validated Supramolecular Synthon: Crystal Structure Confirms Hydrogen-Bonding Motifs Absent in Carboxylic Acid Analog

Single-crystal X-ray diffraction studies on 1,8-naphthyridinecarbaldehydes reveal robust supramolecular motifs, including C–H···N and C–H···O hydrogen bonds that lead to three-dimensional polymeric structures [1]. These motifs are absent in the corresponding 1,8-naphthyridine-4-carboxylic acid (CAS 99066-71-4), which forms dimeric acid-acid hydrogen bonds. The aldehyde's ability to act as both hydrogen-bond acceptor and donor (via the formyl proton) enables distinct packing arrangements that are valuable for crystal engineering and co-crystal design.

Crystal Engineering Supramolecular Chemistry Solid-State Characterization

1,8-Naphthyridine-4-carbaldehyde (64379-46-0): High-Impact Application Scenarios Aligned with Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Adenosine Receptor Antagonists

The 4-carbaldehyde serves as a key electrophilic handle for introducing diverse pharmacophores. Its superior synthetic yield (77% from methyl precursor) and favorable lipophilicity (XLogP3-AA 0.9) [1] make it an efficient entry point for constructing 2-phenyl-1,8-naphthyridine derivatives that act as potent and selective A1 adenosine receptor antagonists [2]. The 4-position substitution is critical for modulating receptor affinity, with electron-withdrawing groups at this site enhancing A1 selectivity [2].

Supramolecular Chemistry: Design of Hydrogen-Bonded Organic Frameworks (HOFs)

The aldehyde group of 1,8-naphthyridine-4-carbaldehyde participates in directional C–H···N and C–H···O hydrogen bonds, as evidenced by single-crystal X-ray structures [3]. This validated supramolecular synthon enables the construction of porous organic frameworks for gas storage or separation. Unlike the carboxylic acid analog, which forms less predictable acid-acid dimers, the aldehyde offers a more tunable hydrogen-bonding network.

Fluorescent Probe Development: Metal-Responsive Sensors

The 1,8-naphthyridine core acts as a bidentate ligand for transition metals, and the 4-carbaldehyde group provides a reactive site for conjugation to fluorophores or biomolecules. Derivatives of 1,8-naphthyridine have demonstrated metal-responsive fluorescence changes, making this scaffold valuable for designing chemosensors for Cu²⁺, Zn²⁺, or Fe³⁺ [4]. The higher lipophilicity of the 1,8-isomer (XLogP3-AA 0.9) compared to the 1,5-isomer (0.7) may enhance cellular uptake for intracellular metal imaging [1].

Process Chemistry: Cost-Effective Scale-Up of Naphthyridine Intermediates

For projects requiring multigram quantities of a 4-functionalized 1,8-naphthyridine, the 4-carbaldehyde is the most atom-economical precursor. Its synthesis from 4-methyl-1,8-naphthyridine proceeds in 77% yield, significantly higher than the 48-60% yields for the 2-carbaldehyde or 1,5-isomers . This yield advantage directly reduces the cost of downstream products, making it the preferred building block for process development and manufacturing.

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